molecular formula C11H16BrN3 B1399694 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine CAS No. 690264-84-7

5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine

Cat. No. B1399694
M. Wt: 270.17 g/mol
InChI Key: YQKUVKQJEPOEDK-UHFFFAOYSA-N
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Description

5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is a chemical compound with the empirical formula C9H11BrN2. It has a molecular weight of 227.10 . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine can be represented by the SMILES string Brc1ccc(nc1)N2CCCC2 . The InChI code for this compound is 1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is a solid at room temperature . The storage temperature for this compound is 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine has been utilized in the synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives, after quantum mechanical investigations, showed potential as chiral dopants for liquid crystals and exhibited various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Biological Activities

  • A study on pyrimidine derivatives synthesized using a related compound demonstrated moderate antibacterial activity. These derivatives were synthesized via condensation reactions involving a similar brominated compound and were evaluated against bacterial pathogens (Afrough et al., 2019).
  • Another research focused on synthesizing 1,2,4-triazoles starting from isonicotinic acid hydrazide, incorporating a similar compound, showed good to moderate antimicrobial activity. This indicates potential pharmaceutical applications (Bayrak et al., 2009).

Catalysis and Complex Formation

  • Research involving (imino)pyridine palladium(II) complexes, which included similar bromopyridine compounds, explored their use as catalysts in ethylene dimerization. The study combined experimental and theoretical approaches to analyze the catalytic activity and selectivity of these complexes (Nyamato et al., 2015).

Safety And Hazards

The safety information available indicates that 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

5-bromo-N-(2-pyrrolidin-1-ylethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c12-10-3-4-11(14-9-10)13-5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKUVKQJEPOEDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine

Synthesis routes and methods

Procedure details

13.8 g (100.0 mmol) K2CO3, 79 mg (0.12 mmol) 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl and 28 mg (0.12 mmol) Pd(OAc)2 are added successively to a solution of 1.5 g (6.33 mmol) 2,5-dibromopyridine and 0.98 mL (7.60 mmol) 1-(2-aminoethyl)-pyrrolidine in 60 mL toluene. The reaction is refluxed for 40 h. The solvent is eliminated i.vac. and the residue is taken up in 150 mL EtOAc and 100 mL water. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac. Purification is carried out by column chromatography on silica gel (gradient: EtOAc/MeOH/NH3 19:1:0.1 to EtOAc/MeOH/NH3 9:1:0.1).
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.98 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
28 mg
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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